

5-Bromo-3-chloro-2-methoxypyridine molecular weight

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Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-methoxypyridine

Cat. No.: B1372687

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An In-Depth Technical Guide to **5-Bromo-3-chloro-2-methoxypyridine**: Synthesis, Reactivity, and Applications

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic substitution pattern—featuring a reactive bromine atom, a more stable chlorine atom, and an electron-donating methoxy group—endows it with unique reactivity and versatility. This guide provides an in-depth analysis of its physicochemical properties, a detailed exploration of its synthesis and chemical reactivity, and a focused look at its application as a key intermediate in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support and accelerate innovative research.

Physicochemical and Structural Properties

5-Bromo-3-chloro-2-methoxypyridine is a stable, solid compound under standard conditions. Its core structure is a pyridine ring, an aromatic heterocycle fundamental to many biologically active molecules. The substituents at the 2, 3, and 5 positions are crucial for its synthetic utility, allowing for sequential and site-selective modifications.

Property	Value	Source(s)
IUPAC Name	5-bromo-3-chloro-2-methoxypyridine	[1]
Molecular Formula	C ₆ H ₅ BrClNO	[2]
Molecular Weight	222.47 g/mol	[2]
CAS Number	848366-28-9	[1]
Appearance	White to light yellow/orange powder or crystal	[3] [4]
Melting Point	58.0 to 62.0 °C	[3] [4]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water.	[3]

Synthesis Methodology

The synthesis of **5-Bromo-3-chloro-2-methoxypyridine** is not commonly detailed as a final product in academic literature but can be reliably achieved via a two-step process starting from a suitable pyridine precursor. The logical and most common pathway involves the initial synthesis of the hydroxylated intermediate, 5-Bromo-3-chloro-2-hydroxypyridine, followed by a classic Williamson ether synthesis to introduce the methyl group.

Generalized Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

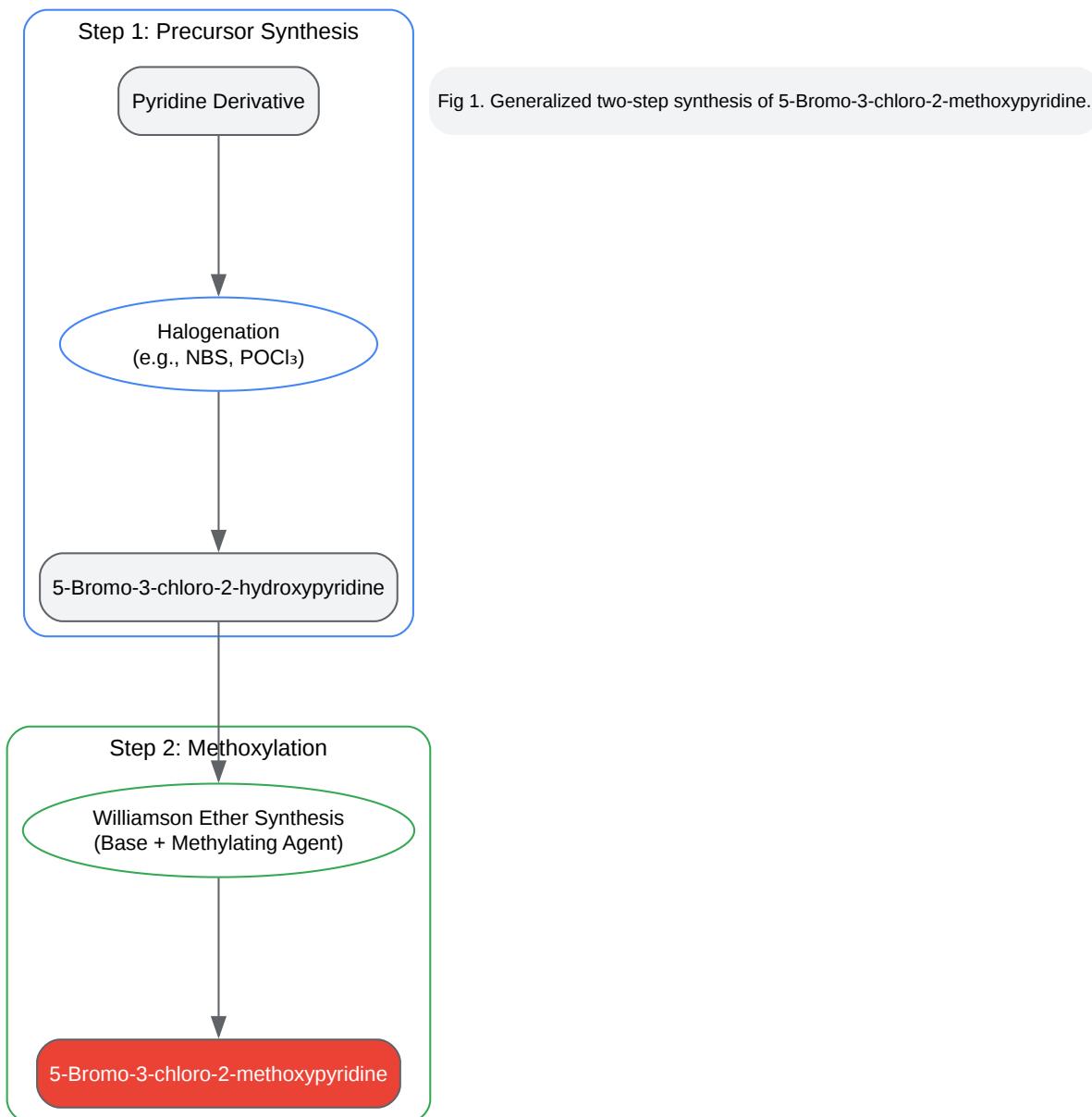
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Fig 1. Generalized two-step synthesis of **5-Bromo-3-chloro-2-methoxypyridine**.

Experimental Protocol: Williamson Ether Synthesis for Methoxylation

This protocol describes the conversion of 5-Bromo-3-chloro-2-hydroxypyridine to the target compound. The causality behind this choice is the high efficiency and reliability of the SN2 reaction between an alkoxide and a suitable electrophile. Here, the hydroxypyridine is deprotonated to form a nucleophilic pyridinoxide, which then reacts with a methylating agent.

Materials:

- 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K_2CO_3 , 2.0 equiv)
- Methyl iodide (CH_3I) or Dimethyl sulfate ($(CH_3)_2SO_4$) (1.2-1.5 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv).
- Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH) portion-wise. Causality Note: Slow addition of NaH at 0 °C is critical to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side

reactions. Stir the mixture at this temperature for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the sodium pyridoxide salt.

- **Methylation:** Add the methylating agent (e.g., methyl iodide) dropwise to the cooled suspension.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- **Isolation:** The resulting crude product can be purified by silica gel column chromatography to yield the pure **5-Bromo-3-chloro-2-methoxypyridine**.

Chemical Reactivity and Synthetic Utility

The primary utility of **5-Bromo-3-chloro-2-methoxypyridine** lies in its capacity for selective functionalization, driven by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.

Site-Selectivity in Suzuki-Miyaura Cross-Coupling

The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is a cornerstone of modern organic synthesis[5]. Consequently, chemists can selectively perform a cross-coupling reaction at the C5 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. This allows for the stepwise and controlled construction of complex molecular architectures.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details a standard procedure for coupling an arylboronic acid at the C5 position, leveraging the higher reactivity of the C-Br bond.

Materials:

- **5-Bromo-3-chloro-2-methoxypyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03-0.05 equiv)
- Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4) (2.0-3.0 equiv)
- 1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)

Procedure:

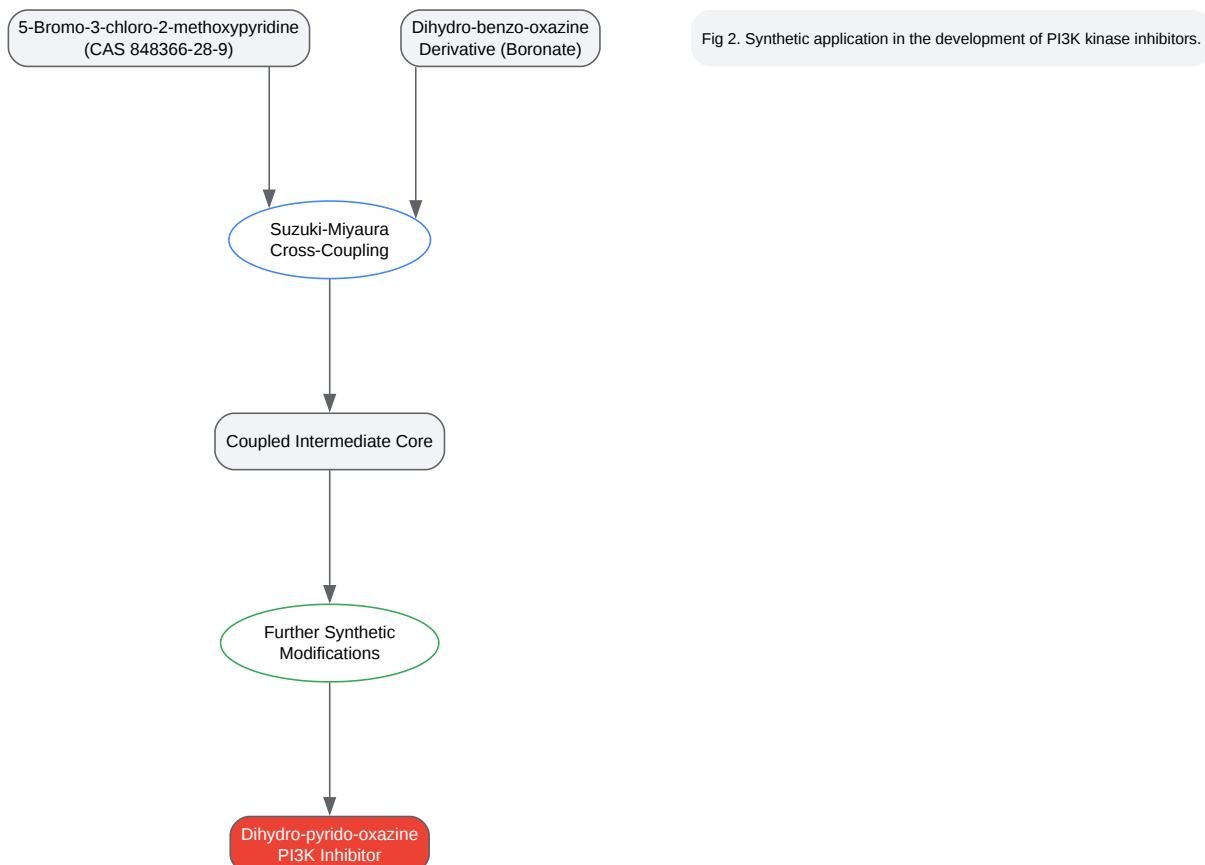
- Reaction Setup: In a Schlenk flask, combine **5-Bromo-3-chloro-2-methoxypyridine** (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: The $\text{Pd}(0)$ catalyst is oxygen-sensitive. Removing oxygen is essential to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle.
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) further protects the catalyst.
- Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.
- Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous Na_2SO_4 , filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield the 5-aryl-3-chloro-2-methoxypyridine product.

Application in Drug Discovery: PI3K Inhibitor Synthesis

The practical value of **5-Bromo-3-chloro-2-methoxypyridine** is exemplified by its use as a key intermediate in the synthesis of novel kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders[6].

A patent for dihydro-pyrido-oxazine derivatives, which act as inhibitors of phosphoinositide 3-kinase (PI3K), explicitly lists **5-Bromo-3-chloro-2-methoxypyridine** (CAS 848366-28-9) as a starting material[1]. The synthesis involves coupling this pyridine building block with another complex fragment to construct the core of the final therapeutic agent.



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Fig 2. Synthetic application in the development of PI3K kinase inhibitors.

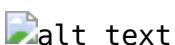
This application highlights the compound's direct relevance to pharmaceutical R&D, where its defined structure and predictable reactivity enable the efficient assembly of complex, high-

value molecules.

Safety and Handling

As with any laboratory chemical, proper handling of **5-Bromo-3-chloro-2-methoxypyridine** is essential to ensure researcher safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information

Pictogram	Hazard Class	Hazard Statement
 alt text	Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	
Serious Eye Damage/Irritation (Category 2A)	H319: Causes serious eye irritation	
STOT - Single Exposure (Category 3)	H335: May cause respiratory irritation	

(Source: Aggregated GHS information from supplier safety data sheets)

Handling and Storage

- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a chemical fume hood.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is at room temperature, though some suppliers suggest storage at 0-8 °C for long-term stability[2]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal

Dispose of contents/container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a high-utility heterocyclic building block with significant value in pharmaceutical and agrochemical research. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogen substituents, provide a reliable platform for complex molecular design and synthesis. The ability to perform site-selective cross-coupling reactions makes it an indispensable tool for medicinal chemists, as demonstrated by its role in the development of next-generation kinase inhibitors. Adherence to established safety protocols ensures that its powerful synthetic potential can be harnessed responsibly and effectively.

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